molecular formula C9H3Cl2NS B12109728 3,4-Dichloro-1-benzothiophene-2-carbonitrile

3,4-Dichloro-1-benzothiophene-2-carbonitrile

Katalognummer: B12109728
Molekulargewicht: 228.10 g/mol
InChI-Schlüssel: AXAIRPCEUDOJMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C₉H₃Cl₂NS and a molecular weight of 228.10 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Vorbereitungsmethoden

The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzonitrile with sulfur sources under specific conditions to form the benzothiophene ring . Another method includes the use of 1,4-dithiane-2,5-diol and ynals in a cycloaddition reaction to produce the desired compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

3,4-Dichloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-1-benzothiophene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloro-1-benzothiophene-2-carbonitrile can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives.

Eigenschaften

Molekularformel

C9H3Cl2NS

Molekulargewicht

228.10 g/mol

IUPAC-Name

3,4-dichloro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H3Cl2NS/c10-5-2-1-3-6-8(5)9(11)7(4-12)13-6/h1-3H

InChI-Schlüssel

AXAIRPCEUDOJMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.